molecular formula C18H18N2S B12872799 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole CAS No. 871110-28-0

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole

Cat. No.: B12872799
CAS No.: 871110-28-0
M. Wt: 294.4 g/mol
InChI Key: XRQXJTVBOCOZKE-UHFFFAOYSA-N
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Description

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine . This reaction typically requires a catalyst, such as vitamin B1, and proceeds under mild conditions to yield the desired pyrazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green catalysts and solvent-free conditions is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole is a compound of significant interest due to its diverse biological activities. The unique structural features of this pyrazole derivative contribute to its potential as a therapeutic agent. This article reviews the biological activities associated with this compound, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{S}

This structure includes two phenyl groups and an ethyl and methylthio substituent, which are believed to influence its biological activity.

1. Anti-inflammatory Activity

Studies indicate that pyrazole derivatives exhibit substantial anti-inflammatory effects. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a specific study, derivatives similar to this compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound8593
Dexamethasone7686

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against E. coli and S. aureus, with minimal inhibitory concentrations comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, with many studies highlighting their efficacy against various cancer cell lines. For instance, in vitro studies have shown that compounds based on the pyrazole scaffold can induce apoptosis in cancer cells such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds often range between 25 µM to 50 µM , indicating moderate potency .

Cell LineIC50 (µM)
A54926
MCF730
HL6028

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in clinical applications:

  • Anti-Tubercular Activity : A series of pyrazole derivatives were tested for their efficacy against Mycobacterium tuberculosis. One compound demonstrated a remarkable 98% inhibition at a concentration of 6.25 µg/mL, showcasing the potential for new tuberculosis treatments .
  • Monoamine Oxidase Inhibition : Some derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), which is relevant for treating neurological disorders. These compounds showed high selectivity towards MAO-B isoforms .

Properties

CAS No.

871110-28-0

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-ethyl-3-methylsulfanyl-1,5-diphenylpyrazole

InChI

InChI=1S/C18H18N2S/c1-3-16-17(14-10-6-4-7-11-14)20(19-18(16)21-2)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3

InChI Key

XRQXJTVBOCOZKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1SC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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